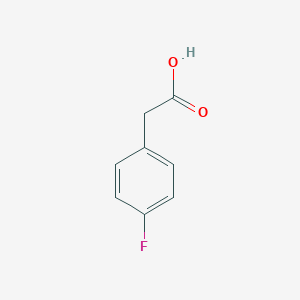

4-Fluorophenylacetic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKPFALCNDRSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059956 | |

| Record name | Benzeneacetic acid, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-50-5 | |

| Record name | (4-Fluorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 405-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5YJV7CAZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenylacetic acid, a key chemical intermediate. The document details its chemical and physical properties, primary applications, synthesis protocols, analytical methods, and safety information, tailored for professionals in research and drug development.

Core Chemical Identity

This compound, also known as 2-(4-fluorophenyl)acetic acid, is an aromatic carboxylic acid.[1] The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, enhancing the pharmacological and biological activity of its derivatives.[1][2][3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 405-50-5[2][5][6] |

| Molecular Formula | C₈H₇FO₂[5][7][8] |

| Molecular Weight | 154.14 g/mol [5][6][9] |

| IUPAC Name | 2-(4-fluorophenyl)acetic acid[7][9] |

| Synonyms | 4-Fluorobenzeneacetic acid, p-Fluorophenylacetic acid[5][9] |

| InChI Key | MGKPFALCNDRSQD-UHFFFAOYSA-N[6][7] |

| SMILES | OC(=O)Cc1ccc(F)cc1[6][7] |

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2][8] Its physical and chemical characteristics are crucial for its application in synthesis and formulation.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline powder or crystals[2][3][8] |

| Melting Point | 81-83 °C[5][6] |

| Boiling Point | 164 °C (at 2.25 torr)[5][10] |

| Flash Point | >100 °C[5] |

| Density | 1.27 g/cm³[8] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, and DMSO[3][8][11][12] |

| pKa | Data not readily available in search results |

Applications in Research and Development

This compound is a versatile building block primarily used as an intermediate in the synthesis of more complex molecules across various industries.[1][2]

-

Pharmaceuticals: It is a crucial precursor in the synthesis of a range of pharmaceuticals.[1][2][4] Its most notable applications include the production of fluorinated anesthetics, non-steroidal anti-inflammatory drugs (NSAIDs), and analgesics.[1][2][7][8] The fluorine substitution often improves the metabolic stability and bioavailability of the final drug product.[2][3] It is also used in the development of anti-viral agents, specifically as a building block for antagonists of the human CCR5 receptor, a key target in anti-HIV-1 therapy.[2]

-

Agrochemicals: In agricultural chemistry, this compound serves as an intermediate for creating herbicides, fungicides, and pesticides, contributing to crop protection.[1][4][8]

-

Biochemical Research: Researchers utilize this compound in studies involving enzyme inhibition and receptor binding to elucidate drug mechanisms of action.[1][4][8]

-

Material Science: It finds use in the synthesis of polymers and other materials to enhance properties like thermal stability.[1]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in synthesis. Below are summaries of cited experimental protocols.

A cited patent outlines a method for preparing this compound starting from 4-fluoroaniline (B128567).[14] This multi-step process involves a diazotization-addition reaction followed by hydrolysis.

Methodology:

-

Diazotization-Addition:

-

Dissolve 250g of 4-fluoroaniline in 800g of 15% HCl with heating and stirring until the solution is clear.

-

Cool the mixture to a temperature range of -5 to 5 °C.

-

Add 400g of dichloromethane (B109758), 20g of tetramethylammonium (B1211777) chloride, and 20g of copper chloride.

-

Slowly add a solution of 210g of sodium nitrite (B80452) in water, maintaining the temperature.

-

Concurrently, add a dichloromethane solution containing 250g of vinylidene chloride.

-

Allow the insulation reaction to proceed for 2 hours.

-

After completion, quench any excess nitrous acid. The intermediate product formed is 1-(2,2,2-trichloroethyl)-4-fluorobenzene.

-

-

Hydrolysis:

-

In a three-necked flask under a nitrogen atmosphere, add 400g of 25% hydrochloric acid.

-

Heat the acid to 65-75 °C.

-

Add 300g of the intermediate, 1-(2,2,2-trichloroethyl)-4-fluorobenzene, and 50g of dichloroethane dropwise.

-

Maintain the reaction temperature for 8 hours.

-

Upon completion, cool the system and quench by adding the mixture to ice water.

-

-

Purification:

-

Filter the resulting solid product.

-

Wash the solid.

-

Perform recrystallization from toluene (B28343) to yield pure this compound (reported yield: 175.6g, >99% purity by HPLC).[14]

-

An HPLC method has been described for the separation of fluorophenylacetic acid isomers, which is essential for quality control and purity assessment.[13]

Methodology:

-

Column: Primesep SB reverse-phase column (4.6 x 250 mm, 5 µm, 100 Å).

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. Two conditions are provided:

-

Condition 1: 40/60% MeCN/H₂O with 0.2% Formic Acid buffer.

-

Condition 2: 60/40% MeCN/H₂O with 2.0% Acetic Acid buffer.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 264 nm.

-

Outcome: This method allows for the retention, separation, and precise resolution of this compound from its 2- and 3-fluoro isomers. The method is also compatible with Mass Spectrometry (MS).[13]

Safety and Handling

This compound is classified as an irritant.[9][15] Proper safety precautions are mandatory when handling this compound.

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear approved safety goggles or a face shield.[5][10]

-

Skin Protection: Handle with impervious gloves. Wear protective clothing to prevent skin contact.[5][10]

-

Respiratory Protection: Not typically required where ventilation is adequate. If dust is generated, use a NIOSH-approved N95 dust mask.[5]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][15]

-

Skin Contact: Immediately wash off with soap and plenty of water.[5][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[5][10]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a cool, dry place.[12][15] It is incompatible with strong oxidizing agents.[12][15]

This guide is intended for informational purposes for qualified professionals and is based on the provided search results. Always consult a comprehensive Safety Data Sheet (SDS) before handling any chemical and perform a thorough risk assessment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 4-フルオロフェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 9. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. This compound | 405-50-5 [chemicalbook.com]

- 12. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorophenylacetic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 4-Fluorophenylacetic acid (4-FPAA), a key intermediate in the synthesis of various pharmaceuticals, including fluorinated anesthetics and anti-inflammatory agents.[1][2][3] Understanding these properties is critical for its application in chemical synthesis, drug design, and formulation development.

Core Physicochemical Data

This compound is a white, crystalline solid at room temperature.[2][4][5][6] The presence of a fluorine atom on the phenyl ring influences its acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[3][4][6] The key quantitative properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-fluorophenyl)acetic acid | [7] |

| CAS Number | 405-50-5 | [8][9] |

| Molecular Formula | C₈H₇FO₂ | [8][9] |

| Molecular Weight | 154.14 g/mol | [7][10] |

| Appearance | White to off-white crystalline powder or flakes | [4][6][11] |

| Melting Point | 81-83 °C | [8][9] |

| Boiling Point | 164 °C at 2.25 torr (2 mmHg) | [8][11] |

| Acid Dissociation Constant (pKa) | 4.25 (at 25 °C) | [9] |

| Density | ~1.27 g/cm³ | [2] |

| Flash Point | >100 °C | [8][9] |

| Solubility | Insoluble or slightly soluble in water; Soluble in ethanol, methanol, and DMSO.[1][2][4][9] | |

| Octanol-Water Partition Coefficient (XLogP3) | 1.6 | [7] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for measuring key parameters of this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard and widely used technique.

-

Principle: A small, finely powdered sample is heated slowly at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

-

Apparatus: Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital melting point device), capillary tubes (sealed at one end), thermometer, and a finely powdered, dry sample of 4-FPAA.

-

Procedure:

-

Sample Preparation: A small amount of dry 4-FPAA is crushed into a fine powder. The open end of a capillary tube is tapped into the powder, packing a small amount (2-3 mm height) into the sealed end.

-

Apparatus Setup: The capillary tube is placed in the heating block or Thiele tube alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (81-83 °C).

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow (< 2 °C).

-

2.2. Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value is fundamental to understanding the ionization state of a molecule at a given pH, which affects its solubility, absorption, and distribution in biological systems.

-

Principle: A solution of the weak acid (4-FPAA) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously with a pH meter as the titrant is added. The pKa is the pH at which the acid is half-neutralized, i.e., where the concentration of the acid equals the concentration of its conjugate base.

-

Apparatus: pH meter with a calibrated electrode, burette, magnetic stirrer and stir bar, beaker, and standardized solutions of 4-FPAA and NaOH.

-

Procedure:

-

Sample Preparation: A precise weight of 4-FPAA is dissolved in a suitable solvent (e.g., a water/methanol mixture to ensure solubility) to create a solution of known concentration.

-

Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The standardized NaOH solution is added incrementally from the burette.

-

Data Collection: After each addition of NaOH, the solution is allowed to stabilize, and the pH is recorded against the volume of titrant added.

-

Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is determined from the point of maximum slope on the curve. The volume of NaOH required to reach the half-equivalence point is calculated. The pKa is the pH value recorded at this half-equivalence point.

-

2.3. Solubility Determination (Shake-Flask Method)

This method (OECD Guideline 105) is the gold standard for determining the water solubility of a compound.

-

Principle: An excess amount of the solid compound is agitated in a fixed volume of the solvent (e.g., water) at a constant temperature for a prolonged period to allow the system to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

-

Apparatus: Constant temperature shaker bath, flasks with stoppers, centrifuge, analytical balance, and an appropriate analytical instrument (e.g., HPLC, UV-Vis spectrophotometer) for concentration measurement.

-

Procedure:

-

Equilibration: An excess amount of solid 4-FPAA is added to a flask containing a known volume of water. The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

Agitation: The flask is agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. The sample is then centrifuged at high speed to separate the saturated aqueous solution from the excess solid.

-

Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and diluted as necessary. The concentration of 4-FPAA in the sample is determined using a pre-calibrated analytical method, such as HPLC with UV detection. The result is typically reported in g/L or mg/mL.

-

Visualizations: Workflows and Relationships

3.1. Experimental Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the comprehensive characterization of a chemical substance like this compound, from initial sample verification to detailed property measurement.

3.2. Ionization State of 4-FPAA vs. pH

The ionization state of this compound is dictated by its pKa and the pH of the surrounding medium. This relationship is crucial for predicting its behavior in drug formulation and biological environments.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound|405-50-5--Zhenjiang Shuangying Chemical Co., Ltd. [rongbingchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound | 405-50-5 [chemicalbook.com]

- 10. bangchemicals.com [bangchemicals.com]

- 11. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Solubility of 4-Fluorophenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated anesthetics. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols such as recrystallization, and formulating final drug products. This technical guide provides a detailed overview of the solubility characteristics of this compound, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for this critical analysis.

Qualitative Solubility Profile

General observations indicate that this compound, an aromatic carboxylic acid, exhibits moderate solubility in polar organic solvents and is largely insoluble in non-polar organic solvents and water.[1] The carboxylic acid functional group allows for hydrogen bonding with polar solvents, while the fluorinated phenyl group contributes to its overall molecular properties. Sources suggest it is soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1]

Quantitative Solubility Data

As of late 2025, a comprehensive set of publicly available, quantitative solubility data for this compound across a wide range of organic solvents and temperatures is limited. However, to provide a valuable reference point for researchers, the following tables summarize the quantitative solubility of two closely related compounds: Phenylacetic acid and 4-Fluorobenzoic acid . This data can serve as a useful proxy for estimating the solubility behavior of this compound, though experimental verification is strongly recommended.

Disclaimer: The following data is for structurally similar compounds and should be used as an estimation. Actual solubility of this compound may vary.

Table 1: Solubility of Phenylacetic Acid in Various Organic Solvents at 25 °C (298.15 K) [2]

| Solvent | Molar Solubility (mol/L) |

| Chloroform | 4.422 |

| Acetylene Tetrachloride | 4.513 |

| Pentachloroethane | 3.252 |

| Trichloroethylene | 3.29 |

| Carbon Tetrachloride | 1.842 |

| Tetrachloroethylene | 1.558 |

Table 2: Mole Fraction Solubility (x₁) of 4-Fluorobenzoic Acid in Various Organic Solvents at Different Temperatures [3]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Isobutanol | 1-Pentanol | Ethyl Formate | Methyl Acetate | Ethyl Acetate | Acetonitrile | Acetone |

| 283.15 | 0.1157 | 0.1098 | 0.0989 | 0.0941 | 0.0863 | 0.0784 | 0.0745 | 0.1121 | 0.1423 | 0.1368 | 0.1254 | 0.1872 |

| 288.15 | 0.1345 | 0.1283 | 0.1162 | 0.1103 | 0.1018 | 0.0927 | 0.0881 | 0.1315 | 0.1659 | 0.1593 | 0.1458 | 0.2154 |

| 293.15 | 0.1558 | 0.1492 | 0.1359 | 0.1287 | 0.1195 | 0.1089 | 0.1036 | 0.1536 | 0.1921 | 0.1842 | 0.1687 | 0.2469 |

| 298.15 | 0.1801 | 0.1729 | 0.1583 | 0.1495 | 0.1396 | 0.1274 | 0.1213 | 0.1786 | 0.2215 | 0.2121 | 0.1945 | 0.2821 |

| 303.15 | 0.2078 | 0.2001 | 0.1838 | 0.1732 | 0.1625 | 0.1485 | 0.1416 | 0.2069 | 0.2545 | 0.2433 | 0.2235 | 0.3215 |

| 308.15 | 0.2394 | 0.2311 | 0.2129 | 0.2002 | 0.1886 | 0.1726 | 0.1649 | 0.2389 | 0.2916 | 0.2783 | 0.2561 | 0.3654 |

| 313.15 | 0.2755 | 0.2666 | 0.2461 | 0.2309 | 0.2184 | 0.2001 | 0.1915 | 0.2751 | 0.3332 | 0.3175 | 0.2927 | 0.4143 |

| 318.15 | 0.3166 | 0.3071 | 0.2841 | 0.2658 | 0.2525 | 0.2315 | 0.2219 | 0.3160 | 0.3798 | 0.3614 | 0.3338 | 0.4685 |

| 323.15 | 0.3634 | 0.3532 | 0.3275 | 0.3054 | 0.2914 | 0.2673 | 0.2566 | 0.3621 | 0.4319 | 0.4104 | 0.3798 | 0.5285 |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with tight-sealing caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

-

Solvent Addition:

-

Accurately pipette a known volume or mass of the desired organic solvent into each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute an accurately known amount of the saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve of known concentrations versus instrument response is required.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Solubility can be expressed in various units, such as g/100 mL, mg/L, or mol/L.

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 4-Fluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Fluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals, including fluorinated anesthetics. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.0 (variable) | Singlet | 1H | -COOH |

| 7.23 | Multiplet | 2H | Ar-H (ortho to CH₂COOH) |

| 7.01 | Multiplet | 2H | Ar-H (ortho to F) |

| 3.61 | Singlet | 2H | -CH₂- |

Table 1: ¹H NMR data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 178.0 | -COOH |

| 162.0 (d, J = 245 Hz) | C-F |

| 131.0 (d, J = 3 Hz) | C-CH₂COOH |

| 130.5 (d, J = 8 Hz) | Ar-CH (ortho to CH₂COOH) |

| 115.5 (d, J = 21 Hz) | Ar-CH (ortho to F) |

| 40.0 | -CH₂- |

Table 2: ¹³C NMR data for this compound.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width to encompass all signals, and a relaxation delay to ensure quantitative measurements if desired.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic Acid |

| 1705 | Strong | C=O stretch | Carboxylic Acid |

| 1600, 1510, 1420 | Medium | C=C stretch | Aromatic Ring |

| 1220 | Strong | C-O stretch | Carboxylic Acid |

| 1160 | Strong | C-F stretch | Aryl Fluoride |

| 930 | Medium, Broad | O-H bend | Carboxylic Acid |

Table 3: FT-IR data for this compound.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | 40 | [M]⁺ (Molecular Ion) |

| 109 | 100 | [M - COOH]⁺ |

| 83 | 20 | [C₆H₄F]⁺ |

Table 4: Mass spectrometry data for this compound.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively volatile compound like this compound, GC-MS with electron ionization (EI) is a common method. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Primary fragmentation pathways of this compound in EI-MS.

The Elusive Crystal Structure of 4-Fluorophenylacetic Acid: A Technical Guide Based on Comparative Crystallographic Analysis

An in-depth exploration of the probable solid-state structure of 4-Fluorophenylacetic acid, drawing on the crystallographic data of its close structural analogs. This guide is intended for researchers, scientists, and drug development professionals.

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a comprehensive understanding of its likely solid-state conformation and packing can be inferred through a comparative analysis of structurally related compounds. This technical guide presents a detailed examination of the crystal structures of phenylacetic acid, 4-chlorophenylacetic acid, and 2-(4-fluorophenoxy)acetic acid to project the crystallographic properties of this compound. Such analysis is crucial for understanding its physicochemical properties, which are of significant interest in pharmaceutical development due to the compound's role as a key intermediate.[1]

Predicted Crystallographic Profile of this compound

Based on the systematic analysis of its analogs, this compound is anticipated to crystallize in a monoclinic or orthorhombic space group. The crystal packing is expected to be dominated by the formation of hydrogen-bonded dimers between the carboxylic acid moieties of adjacent molecules. This is a common and highly stable motif for carboxylic acids in the solid state. The fluorophenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The introduction of the fluorine atom at the para position is predicted to influence the unit cell parameters and intermolecular contacts compared to the parent phenylacetic acid.

Comparative Crystallographic Data of Analogous Compounds

To provide a quantitative basis for the predicted structure of this compound, the crystallographic data for phenylacetic acid, 4-chlorophenylacetic acid, and 2-(4-fluorophenoxy)acetic acid are summarized below.

| Parameter | Phenylacetic Acid | 4-Chlorophenylacetic Acid | 2-(4-Fluorophenoxy)acetic Acid [2] |

| Formula | C₈H₈O₂ | C₈H₇ClO₂ | C₈H₇FO₃ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 11.69 | 12.62 | 13.3087(17) |

| b (Å) | 6.22 | 4.93 | 4.9912(6) |

| c (Å) | 5.37 | 12.87 | 11.6018(15) |

| α (°) | 90 | 90 | 90 |

| β (°) | 101.4 | 101.9 | 104.171(4) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 382.4 | 782.9 | 747.21(16) |

| Z | 2 | 4 | 4 |

Table 1: Comparison of Unit Cell Parameters for Phenylacetic Acid and its Analogs.

Inferred Molecular Geometry and Intermolecular Interactions

The molecular geometry of this compound is expected to be similar to its halogenated counterparts, with a planar phenyl ring and a flexible acetic acid side chain. Selected bond lengths and angles from analogous structures are presented to anticipate the intramolecular geometry.

| Parameter | Phenylacetic Acid | 4-Chlorophenylacetic Acid |

| C=O (Å) | 1.22 | 1.21 |

| C-O (Å) | 1.31 | 1.32 |

| C-C (carboxyl) (Å) | 1.50 | 1.51 |

| C-C (ring-CH₂) (Å) | 1.51 | 1.52 |

| O-C=O (°) | 123.0 | 123.5 |

| C-C-C=O (°) (torsion) | -175.0 | 178.0 |

Table 2: Comparison of Selected Bond Lengths and Angles.

The dominant intermolecular interaction in the crystal structure of this compound will likely be the O-H···O hydrogen bonds forming centrosymmetric dimers. The C-H···O and potential C-H···F interactions may also play a role in the overall crystal packing. The presence of the electronegative fluorine atom could also introduce dipole-dipole interactions and influence the nature of any π-stacking.

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system, such as ethanol, methanol, or acetone, at room temperature.

Data Collection

A suitable single crystal would be mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal would be maintained at a constant low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images would be collected by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would be refined against the experimental data using full-matrix least-squares methods.[3] In this iterative process, atomic coordinates, anisotropic displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.[4]

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, a robust model of its solid-state behavior can be constructed through comparative crystallographic analysis. The data from phenylacetic acid, 4-chlorophenylacetic acid, and 2-(4-fluorophenoxy)acetic acid strongly suggest that this compound will form hydrogen-bonded dimers in a monoclinic crystal system. The precise influence of the fluorine substituent on the crystal packing and intermolecular interactions warrants a dedicated crystallographic study to provide a complete and accurate picture of this important pharmaceutical intermediate.

References

Quantum Chemical Blueprint of 4-Fluorophenylacetic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenylacetic acid (4-FPAA) is a pivotal building block in the synthesis of numerous pharmaceutical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and other central nervous system agents.[1] Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional structure and electronic properties. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular characteristics of 4-FPAA. While a dedicated, publicly available computational study on this compound with comprehensive data is not readily found in the reviewed literature, this guide outlines the standard theoretical methodologies and presents the expected data formats. The insights derived from such calculations are invaluable for understanding its reactivity, metabolic stability, and potential interactions with biological targets, thereby accelerating rational drug design and development.

Introduction

This compound (CAS 405-50-5), a derivative of phenylacetic acid, is a key intermediate in the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom at the para position of the phenyl ring significantly modulates the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Understanding the precise molecular geometry, vibrational frequencies, and electronic distribution of 4-FPAA is crucial for predicting its chemical behavior and biological function.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate these properties at the atomic level. This guide details the standard computational protocols used for such analyses and provides a framework for interpreting the resulting data in the context of drug development.

Computational Methodology

The following section details a typical experimental protocol for performing quantum chemical calculations on this compound. This methodology is based on standard practices in the field, as specific, detailed experimental protocols for this exact molecule were not available in the searched literature.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of 4-FPAA. This is typically performed using DFT with a suitable functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, commonly 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process seeks to find the minimum energy conformation of the molecule in the gas phase. Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

Vibrational Spectroscopy Analysis

Following geometry optimization, the vibrational frequencies of 4-FPAA can be calculated at the same level of theory. These theoretical frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.

Electronic Properties Analysis

The electronic properties of 4-FPAA are investigated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical indicators of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

Results and Discussion

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. As no specific literature providing this data for this compound was identified, the tables are presented as templates. For illustrative purposes, some data fields may be populated with values from closely related molecules or left as placeholders.

Optimized Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the 3D structure of 4-FPAA.

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p))

| Parameter | Atom(s) | Value (Å or °) |

| Bond Lengths | ||

| C-F | Data not available | |

| C=O | Data not available | |

| C-O | Data not available | |

| O-H | Data not available | |

| C-C (ring) | Data not available | |

| Bond Angles | ||

| O=C-O | Data not available | |

| C-C-H | Data not available | |

| C-C-F | Data not available | |

| Dihedral Angles | ||

| C-C-C=O | Data not available | |

| H-O-C=O | Data not available |

Note: The values in this table are placeholders as a comprehensive, published computational study with this data for this compound was not found in the literature search.

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of the observed vibrational bands.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | Data not available | Data not available | Carboxylic acid |

| C=O stretch | Data not available | Data not available | Carboxylic acid |

| C-F stretch | Data not available | Data not available | Phenyl ring |

| C-H stretch (ring) | Data not available | Data not available | Phenyl ring |

| CH₂ bend | Data not available | Data not available | Acetic acid moiety |

Note: The values in this table are placeholders as a comprehensive, published computational and experimental vibrational analysis for this compound was not found in the literature search.

Electronic Properties

The HOMO and LUMO energies provide insights into the electron-donating and electron-accepting capabilities of 4-FPAA.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: The values in this table are placeholders as a comprehensive, published computational study with this data for this compound was not found in the literature search.

Visualizations

Visual representations of the molecular structure, computational workflow, and electronic orbitals are essential for a clear understanding of the quantum chemical analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: A typical workflow for quantum chemical calculations.

Caption: Illustrative HOMO-LUMO energy level diagram.

Conclusion

References

The Discovery, History, and Applications of 4-Fluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylacetic acid is a halogenated organic compound that has emerged as a crucial building block in the synthesis of a wide range of commercially significant molecules, particularly in the pharmaceutical and agrochemical industries. Its structural uniqueness, conferred by the presence of a fluorine atom on the phenyl ring, imparts desirable physicochemical properties to its derivatives, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development.

History and Discovery

While the precise date and discoverer of the first synthesis of this compound are not definitively documented in readily available literature, its origins can be traced back to early explorations in organofluorine chemistry. The synthesis of various substituted aromatic acetic acids was a subject of interest in the mid-20th century. A notable early reference to the purification of this compound appears in a 1956 publication by Bergmann and colleagues in the Journal of the American Chemical Society, suggesting its existence and study by that time. The development of synthetic methodologies for fluorinated organic compounds paved the way for the preparation and investigation of molecules like this compound. Its utility as a versatile intermediate became more apparent with the growing interest in fluorinated pharmaceuticals and agrochemicals, driven by the unique properties that fluorine substitution can confer upon a molecule.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The presence of the electronegative fluorine atom at the para position of the phenyl ring influences its acidity and other molecular characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 81-86 °C | [1] |

| Boiling Point | 164 °C at 2 mmHg | [1] |

| Density | 1.27 g/cm³ | [3] |

| pKa | 4.25 at 25 °C | [4] |

| Solubility | Insoluble in water; soluble in ethanol, methanol, and DMSO. Moderately soluble in some polar solvents. | [3][4][5] |

| CAS Number | 405-50-5 | [1][2] |

Synthesis Methodologies

The synthesis of this compound can be achieved through various routes. Below are two detailed experimental protocols: a classical approach via the hydrolysis of 4-fluorobenzyl cyanide and a more modern method involving a diazotization-addition-hydrolysis sequence.

Experimental Protocol 1: Synthesis via Hydrolysis of 4-Fluorobenzyl Cyanide (Classical Method)

This method is a well-established route for the synthesis of phenylacetic acids and can be adapted for their fluorinated analogs.

Workflow for the Hydrolysis of 4-Fluorobenzyl Cyanide

A schematic of the classical synthesis of this compound.

Materials:

-

4-Fluorobenzyl cyanide

-

Concentrated sulfuric acid

-

Deionized water

-

Heptane (for recrystallization)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add a mixture of sulfuric acid and water (e.g., a 1:1 v/v ratio).

-

To this acidic solution, add 4-fluorobenzyl cyanide.

-

Heat the mixture to reflux with constant stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually several hours).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing cold deionized water. This will cause the this compound to precipitate.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with several portions of cold deionized water to remove any remaining acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as heptane, to yield pure this compound.

Experimental Protocol 2: Diazotization-Addition-Hydrolysis Synthesis (Modern Method)

This method, adapted from Chinese patent CN106928044A, represents a more recent approach to the synthesis of fluorophenylacetic acids.[1]

Workflow for the Diazotization-Addition-Hydrolysis Synthesis

A modern synthetic route to this compound.

Materials:

-

4-Fluoroaniline

-

15% Hydrochloric acid

-

Sodium nitrite

-

Dichloromethane

-

Vinylidene chloride

-

Tetramethylammonium (B1211777) chloride (phase transfer catalyst)

-

Copper(I) chloride (catalyst)

-

25% Hydrochloric acid (for hydrolysis)

-

Toluene (B28343) (for recrystallization)

Procedure:

-

Diazotization: In a reaction vessel, dissolve 4-fluoroaniline in 15% hydrochloric acid and heat until a clear solution is formed. Cool the solution to between -5 and 5 °C. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

-

Addition: In a separate flask, prepare a solution of vinylidene chloride in dichloromethane containing tetramethylammonium chloride and copper(I) chloride. To this solution, add the previously prepared cold diazonium salt solution dropwise, ensuring the temperature remains low.

-

Reaction and Hydrolysis: After the addition is complete, allow the reaction to stir for approximately 2 hours. The intermediate product is then hydrolyzed by the addition of 25% hydrochloric acid and heating the mixture for several hours.

-

Work-up and Purification: Cool the reaction mixture and pour it into cold water to precipitate the product. Filter the solid, wash with water, and then recrystallize from toluene to obtain pure this compound.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). The incorporation of the 4-fluorophenylacetyl moiety can significantly enhance the pharmacological properties of a drug molecule.

Anti-inflammatory and Analgesic Drugs

A primary application of this compound is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The fluorinated phenylacetic acid core is a common feature in this class of drugs, contributing to their anti-inflammatory and analgesic activities.

Anticancer Agents

Derivatives of this compound have shown promise as potential anticancer agents. For example, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines. Studies have shown that some of these compounds exhibit potent anticancer activity, particularly against prostate and breast cancer cell lines. The proposed mechanism of action for some of these derivatives involves the induction of apoptosis.

Apoptotic Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a key mechanism of many chemotherapeutic agents. The two main pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

The Apoptotic Signaling Cascade

Overview of the extrinsic and intrinsic apoptotic signaling pathways.

Other Applications

Beyond anti-inflammatory and anticancer agents, this compound is also used in the synthesis of:

-

Fluorinated anesthetics: The presence of fluorine can enhance the potency and pharmacokinetic properties of anesthetic agents.[3][6]

-

Agrochemicals: It serves as an intermediate in the production of certain herbicides and pesticides.[2]

-

CCR5 receptor antagonists: These are used in the development of anti-HIV-1 agents.[6]

Conclusion

This compound has a rich history intertwined with the advancement of organofluorine chemistry. Its unique properties have established it as a cornerstone intermediate in the synthesis of a diverse array of valuable molecules. For researchers and professionals in drug development, a thorough understanding of its synthesis, properties, and applications is essential for the rational design and development of new and improved therapeutic agents. The continued exploration of derivatives of this compound holds significant promise for the discovery of novel drugs to address a range of diseases.

References

Biological Activity of 4-Fluorophenylacetic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylacetic acid (4-FPAA) is a versatile chemical intermediate recognized for its significant role in pharmaceutical and chemical research. As a derivative of phenylacetic acid, its structure is characterized by a fluorine atom at the para position of the phenyl ring, a modification that can significantly enhance the pharmacological properties of molecules. This fluorination often improves metabolic stability, bioavailability, and binding affinity to target proteins. Consequently, 4-FPAA serves as a crucial building block in the synthesis of a wide array of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antimicrobial compounds. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 4-FPAA and its derivatives, tailored for professionals in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the 4-FPAA scaffold typically involves the modification of its carboxylic acid group. A common synthetic route is the formation of an amide bond by coupling 4-FPAA with various amines. This reaction is often facilitated by coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt).

A general procedure involves stirring equimolar amounts of this compound, EDC, and HOBt in a suitable solvent like acetonitrile (B52724) for a short period. Subsequently, the desired aniline (B41778) or amine derivative is added to the mixture, which is then stirred for an extended period to ensure the completion of the reaction. The product can then be isolated and purified using standard techniques like extraction and chromatography.

General synthesis workflow for 4-FPAA derivatives.

Biological Activities

Derivatives of 4-FPAA have demonstrated a broad spectrum of biological activities, which are detailed in the following sections.

Anticancer Activity

A significant area of research for 4-FPAA derivatives has been in oncology, with numerous studies reporting potent cytotoxic effects against various cancer cell lines.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-FPAA derivatives against different cancer cell lines.

| Derivative Type | Compound | Cell Line | IC50 (µM) | Reference |

| Phenylacetamide | 2b (m-NO2) | PC3 (Prostate) | 52 | [1][2] |

| Phenylacetamide | 2c (p-NO2) | HL-60 (Leukemia) | 100 | [1][2] |

| Halo-phenylacetamide | 2b | PC3 (Prostate) | 102 | [3] |

| Thio/Semicarbazide | AB2 | LNCaP (Prostate) | 108.14 | [4] |

| Organotin(IV) Complex | Complex 4 | U87 (Brain) | 12.54 (µg/mL) | [5] |

| Organotin(IV) Complex | Complex 5 | U87 (Brain) | 16.44 (µg/mL) | [5] |

Note: Direct comparison of µM and µg/mL values requires knowledge of the compounds' molecular weights.

While the precise mechanisms are still under investigation for many derivatives, some studies suggest that these compounds can induce apoptosis in cancer cells. For some thiosemicarbazide (B42300) derivatives, topoisomerase IIα has been proposed as a potential molecular target.[4] Phenylacetamide derivatives have been noted to induce differentiation and apoptosis both in vitro and in vivo.

The MTS assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period, typically 24 to 72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS solution to each well.

-

Final Incubation: Incubate for 1 to 4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan (B1609692) product is proportional to the number of living cells in the culture.[6]

Workflow for in vitro cytotoxicity MTS assay.

Antimicrobial Activity

Certain derivatives of 4-FPAA have shown promising activity against various pathogenic bacteria and fungi.

Organotin(IV) derivatives of 4-fluorophenoxyacetic acid have demonstrated notable antimicrobial effects. For instance, some complexes have shown higher activity than the standard drug Cefixime against Candida albicans and Pseudomonas aeruginosa.[5]

This method is commonly used to evaluate the antimicrobial activity of chemical compounds.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of an agar (B569324) plate.

-

Well Creation: Aseptically punch holes (6-8 mm in diameter) in the agar.

-

Compound Application: Add a specific volume (e.g., 20-100 µL) of the test compound solution at a desired concentration into the wells.

-

Incubation: Incubate the plates under suitable conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[7]

Anti-inflammatory Activity

This compound is a known precursor in the synthesis of NSAIDs.[8] Its derivatives have been investigated for their potential to mitigate inflammation.

The anti-inflammatory effects of phenylacetic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

This is a standard in vivo model for evaluating acute inflammation.

-

Animal Groups: Divide rats into groups: a control group, a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the 4-FPAA derivative.

-

Compound Administration: Administer the test compounds and the standard drug, typically intraperitoneally, 30 minutes before inducing inflammation.[9]

-

Inflammation Induction: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][10]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition is then determined by comparing the test groups to the control group.

Simplified COX enzyme inhibition pathway.

Enzyme Inhibition

Derivatives of 4-FPAA have also been evaluated for their ability to inhibit various enzymes implicated in different diseases.

The following table presents the IC50 values for the inhibition of several enzymes by organotin(IV) derivatives of 4-fluorophenoxyacetic acid.

| Enzyme | Compound | IC50 (µg/mL) | Standard Drug | Standard IC50 (µg/mL) | Reference |

| Acetylcholinesterase (AChE) | Complex 3 | 0.60 | Galantamine | 2.82 | [5] |

| Butyrylcholinesterase (BChE) | Complex 3 | Potent | Galantamine | - | [5] |

| Alpha-glucosidase | - | Dose-dependent | Acarbose | - | [5] |

| Dipeptidyl peptidase-4 | - | Dose-dependent | Urosolic acid | - | [5] |

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (B1193921) (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).

-

Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the AChE enzyme solution. Include wells for a blank (no enzyme) and a negative control (no inhibitor).

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate (ATCh) and DTNB to all wells to start the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points. The rate of the color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[4]

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. The introduction of a fluorine atom into the phenylacetic acid scaffold often enhances the therapeutic potential of the resulting molecules. The versatility in the synthesis of its derivatives allows for the generation of large libraries of compounds for screening in various disease models. The data and protocols presented in this guide underscore the importance of continued research into 4-FPAA derivatives for the development of novel therapeutic agents. Further investigations into their mechanisms of action and structure-activity relationships will be crucial for optimizing their efficacy and safety profiles.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Fluorophenylacetic Acid in Modern Drug Discovery and Development: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenylacetic acid (4-FPAA) is a pivotal synthetic intermediate in the pharmaceutical and agrochemical industries. While not typically exhibiting potent biological activity itself, its unique physicochemical properties, conferred by the fluorine substitution, make it an invaluable building block for the synthesis of a diverse range of bioactive molecules. This technical guide elucidates the role of 4-FPAA in drug discovery, focusing on its application in the synthesis of active pharmaceutical ingredients (APIs), the significance of its fluorine moiety in modulating pharmacological properties, and its utility in generating novel therapeutic candidates. We will explore its use in the development of CCR5 antagonists for anti-HIV-1 therapy and in the synthesis of derivatives with potential anticancer activity. This guide provides a comprehensive overview of its physicochemical characteristics, synthetic applications, and relevant experimental protocols, offering a critical resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction

This compound (4-FPAA) is a white crystalline solid that has garnered significant attention in medicinal chemistry, not as a direct therapeutic agent, but as a versatile scaffold for the construction of complex and potent drug molecules.[1][2] Its utility stems from the presence of a fluorine atom on the phenyl ring, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of the final compound.[3] This guide will delve into the synthetic applications of 4-FPAA, highlighting its role as a precursor to various classes of pharmaceuticals and providing insights into the structure-activity relationships of its derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 4-FPAA is essential for its effective use in synthetic chemistry. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Reference(s) |

| CAS Number | 405-50-5 | |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| Melting Point | 81-83 °C | |

| Boiling Point | 164 °C at 2 mmHg | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Insoluble in water | |

| pKa | 4.25 (at 25 °C) | Not explicitly found in search results |

The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The fluorine atom in 4-FPAA imparts several advantageous properties to its derivatives:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency.

-

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

Synthetic Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of a variety of therapeutic agents. Its carboxylic acid group provides a convenient handle for further chemical modifications, most commonly through amide bond formation.

Synthesis of CCR5 Antagonists for Anti-HIV-1 Therapy

One of the significant applications of 4-FPAA is in the preparation of antagonists for the human C-C chemokine receptor type 5 (CCR5).[1][4] CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and replication. The this compound moiety is a key structural component in some classes of these antagonists, contributing to their binding affinity and overall efficacy.

Development of Novel Anticancer Agents

Recent research has explored the potential of 4-FPAA derivatives as anticancer agents. A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[5]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives against the PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines.

| Compound | Substituent on N-phenyl ring | PC3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |

| 2b | m-nitro | 52 | - | [5] |

| 2c | p-nitro | 80 | 100 | [5] |

| Imatinib (reference) | - | 40 | 98 | [5] |

These findings suggest that derivatives of 4-FPAA exhibit promising cytotoxic activity, warranting further investigation into their mechanism of action.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the synthesis and evaluation of 4-FPAA derivatives. Researchers should optimize these protocols for their specific experimental conditions.

General Protocol for the Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

This protocol describes a typical amide coupling reaction to synthesize N-phenylacetamide derivatives from 4-FPAA.

-

Activation of 4-FPAA: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent (e.g., acetonitrile). Add equimolar amounts of a coupling agent (e.g., EDC) and an activator (e.g., HOBt). Stir the mixture at room temperature for 30 minutes.

-

Amide Coupling: To the activated 4-FPAA solution, add an equimolar amount of the desired substituted aniline derivative. Continue stirring the reaction mixture at room temperature for 24 hours.

-

Work-up and Purification: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild base (e.g., saturated sodium bicarbonate solution), a dilute acid (e.g., dilute sulfuric acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the final compound using techniques such as NMR, IR, and mass spectrometry.

General Protocol for In-Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a colorimetric assay to determine the cytotoxic effects of 4-FPAA derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a suitable density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTS Assay: Add the MTS reagent to each well and incubate for an additional 1-4 hours. The viable cells will reduce the MTS tetrazolium compound to a colored formazan (B1609692) product.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its true "mechanism of action" in biological systems is realized through the diverse array of pharmacologically active molecules that can be synthesized from it. The presence of the fluorine atom provides a strategic advantage in drug design, often leading to compounds with enhanced metabolic stability, target affinity, and overall therapeutic potential. The examples of its use in the synthesis of CCR5 antagonists and novel anticancer agents underscore its versatility and continued relevance in the quest for new and improved medicines. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of 4-FPAA in their synthetic and discovery programs.

References

Synthesis of 4-Fluorophenylacetic Acid from 4-Fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-fluorophenylacetic acid, a key intermediate in the pharmaceutical industry, starting from 4-fluoroaniline (B128567). The document details the well-established synthetic pathway involving diazotization, Sandmeyer cyanation, and subsequent hydrolysis. Additionally, alternative synthetic strategies and detailed experimental protocols are presented, along with crucial safety information. All quantitative data is summarized in structured tables for ease of comparison, and the experimental workflow is visualized using process diagrams.

Introduction